![molecular formula C15H21N B14363532 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane CAS No. 92486-47-0](/img/structure/B14363532.png)
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane is a bicyclic compound that features a unique structural framework. This compound is characterized by its bicyclo[4.2.1]nonane core, which is a common motif in many organic compounds. The presence of the 4-methylphenyl group and the azabicyclo structure adds to its complexity and potential for diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of an azomethine ylide with an activated alkene. This reaction is followed by reduction and lactamization to form the desired bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced bicyclic compounds.
Aplicaciones Científicas De Investigación
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Industry: Its unique structure makes it a candidate for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. For instance, its derivatives that act as serotonin reuptake inhibitors work by binding to the serotonin transporter, thereby blocking the reuptake of serotonin and increasing its availability in the synaptic cleft . This interaction involves specific pathways related to neurotransmitter regulation.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.1]nonane: A simpler bicyclic compound without the azabicyclo structure.
Norbornane: Another bicyclic compound with a different ring structure.
9-Borabicyclo[3.3.1]nonane: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
9-(4-Methylphenyl)-9-azabicyclo[421]nonane is unique due to the presence of the 4-methylphenyl group and the azabicyclo structure
Propiedades
Número CAS |
92486-47-0 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
9-(4-methylphenyl)-9-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C15H21N/c1-12-6-8-15(9-7-12)16-13-4-2-3-5-14(16)11-10-13/h6-9,13-14H,2-5,10-11H2,1H3 |
Clave InChI |
HPPFNAUQJYDMJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3CCCCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


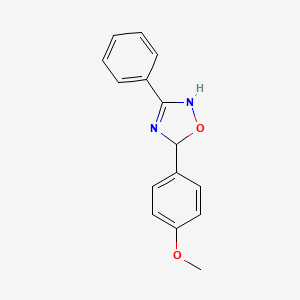

![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
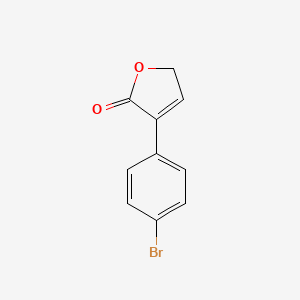
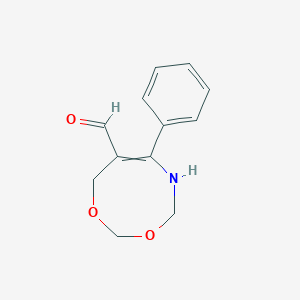
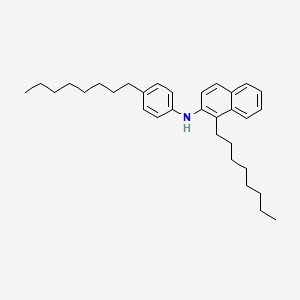



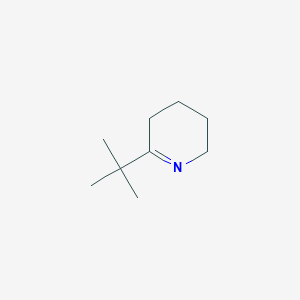
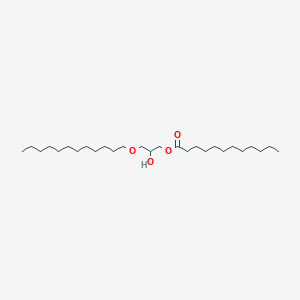
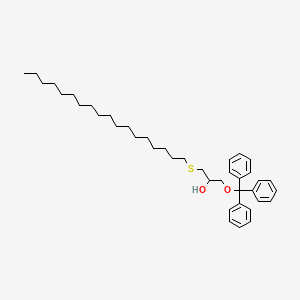
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
